4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide
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Overview
Description
4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a triazole ring, and a fluorinated aromatic ring
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with various enzymes and receptors due to the presence of the 1,2,3-triazole ring, which can act as a hydrogen bond acceptor and donor .
Mode of Action
The 1,2,3-triazole ring in the compound can offer various types of binding to the target enzyme . This interaction could potentially lead to changes in the enzyme’s activity, affecting the biochemical pathways in which the enzyme is involved.
Biochemical Pathways
For instance, 1,4-disubstituted 1,2,3-triazoles are known to act as surrogates for the peptide bond, showing chemical as well as biological stability .
Pharmacokinetics
It’s worth noting that the stability of compounds in this class can be influenced by factors such as ph .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of reaction of similar compounds, which is considerably accelerated at physiological pH . Therefore, the compound’s action could potentially be influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the triazole ring through a cycloaddition reaction between an azide and an alkyne. The resulting triazole is then coupled with a fluorinated aromatic sulfonamide under appropriate conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring .
Scientific Research Applications
4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and triazole-containing molecules, such as:
- 4-fluoro-2-methylbenzenesulfonamide
- N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide
- 4-fluoro-2-methyl-N-(1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)benzenesulfonamide
Uniqueness
What sets 4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide apart is its specific combination of functional groups, which may confer unique biological activity and chemical reactivity. The presence of the fluorine atom can enhance the compound’s stability and binding properties, making it a valuable molecule for various applications .
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c1-13-11-15(18)7-8-17(13)25(23,24)21-16(12-22-19-9-10-20-22)14-5-3-2-4-6-14/h2-11,16,21H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDELYJKOCNJEOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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